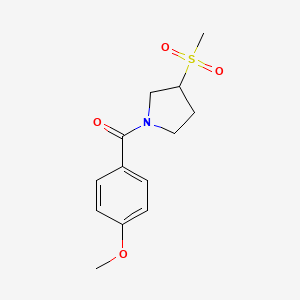

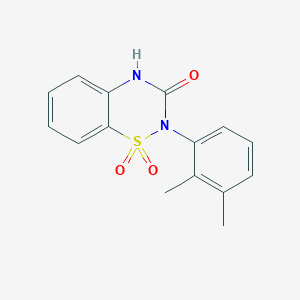

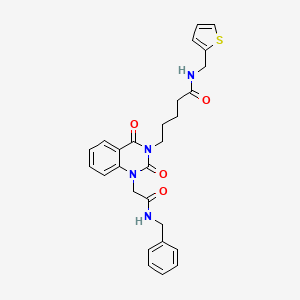

(4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a synthetic compound . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . These derivatives have exhibited notable bioactivity .

Synthesis Analysis

The synthesis of similar compounds involves reactions between different cyclic or acyclic precursors . The mixture is stirred at a certain temperature until the reaction is completed. Then, it is diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure .Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal system with space group P21/c. The unit cell parameters are: a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)°, and V = 1079.87(6) Å3 .Aplicaciones Científicas De Investigación

Synthesis Approaches and Anti-Estrogenic Activity

The synthesis of compounds related to (4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has been explored through methods involving acylation, Grignard reactions, and regioselective demethylation processes. Notably, certain derivatives have demonstrated potent antiestrogenic activities, which were identified through both in vivo and in vitro methods, highlighting a significant application in the research of estrogen receptor modulators (Jones et al., 1979).

Crystal and Molecular Structure Analysis

The structural elucidation of analogs, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, via X-ray diffraction (XRD) studies, provides insights into their molecular conformation and intermolecular interactions. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Mechanistic Studies

Reactivity and Mechanistic Insights

Explorations into the reactivity of related compounds have led to discoveries in methoxycarbonylation processes and oxidative dehydrogenation mechanisms. These studies not only advance our understanding of chemical reactivity but also open avenues for developing novel synthetic methodologies (Yamamoto, 2010); (Pearson & Waymouth, 2009).

Applications in Material Science and Drug Design

Advanced Material Development

The synthesis and characterization of (4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone and its analogs contribute to the field of material science, particularly in the development of boric acid ester intermediates. These compounds have been studied using density functional theory (DFT) to analyze their molecular electrostatic potential and other physicochemical properties, which are essential for the design of functional materials (Huang et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-11-5-3-10(4-6-11)13(15)14-8-7-12(9-14)19(2,16)17/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDCWYQZLMYLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)